Dntpd

概要

説明

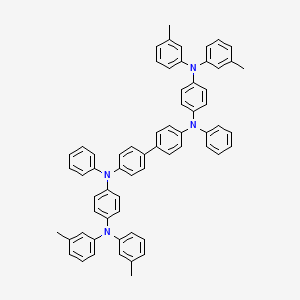

DNTPD is a hole transporting material with good optical properties. It has high ionization energy (IE) and hole mobility which allow excellent performance for electron blocking.

科学的研究の応用

Developmental Neurotoxicity Testing (DNT)

Developmental Neurotoxicity Testing (DNT) is an area in need of humane and scientifically valid alternatives to current animal testing protocols. A key approach is to bring together basic research scientists in developmental neurobiology with mechanistic toxicologists and policy analysts. This collaboration aims to develop DNT alternatives based on conserved mechanisms of neurodevelopment. While alternatives to DNT testing won't completely replace in vivo testing in mammals, they hold great value in prioritizing chemicals and identifying mechanisms of developmental neurotoxicity, which can refine and reduce in vivo mammalian tests (Lein et al., 2005).

Stem Cells in Neurotoxicology

Stem cell biology, especially in disease modeling, regenerative medicine, and tissue engineering, has extended its scope to address issues related to toxicity and biosafety. Its role in neurotoxicity (NT) and developmental neurotoxicity (DNT) is gaining attention. The unique properties of stem cells, like proliferation and pluripotency, make them a valuable resource for predicting drug toxicity and the metabolic effects of chemicals. Diversified approaches in stem cell research can be effectively applied to NT and DNT studies, paving the way for novel stem cell-based strategies for NT and DNT testing (Singh et al., 2016).

Dissipative Particle Dynamics (DPD)

DPD is a mesoscale simulation method developed for studying complex fluid behaviors. It groups molecules into particles, allowing for computational speed-up. DPD is used to numerically study complex fluid applications, providing insight into the properties and dynamics of such systems. It acts as a bridge between atomistic and macroscale levels, playing a crucial role in understanding complex liquid properties (Moeendarbary et al., 2009).

Daylight Photodynamic Therapy (dPDT)

Daylight Photodynamic Therapy (dPDT) uses sunlight to treat superficial skin cancer. It offers a less painful and more convenient alternative to conventional photodynamic therapy. dPDT has been gaining popularity in Europe for treating actinic keratosis patients. The evolution of dPDT and its expanding applications in other skin diseases suggest a promising future in skin cancer treatment (Lee et al., 2020).

作用機序

Target of Action

DNTPD, bearing four triarylamine units, is an electron-rich compound . It is primarily used as a hole transport or hole injection layer material in OLED and perovskite solar cell devices . Its primary targets are the interfaces of these devices, particularly the Indium Tin Oxide (ITO) interface .

Mode of Action

This compound interacts with its targets by reducing the hole injection barrier at the ITO interface . This interaction improves the current efficiency by balancing the holes and electrons in the emitting layer of an OLED device . The compound’s high ionization energy (IE) and hole mobility allow excellent performance for electron blocking .

Result of Action

The result of this compound’s action is an improvement in the performance of OLED and perovskite solar cell devices . By reducing the hole injection barrier and balancing the holes and electrons in the emitting layer, this compound enhances the current efficiency of these devices .

Action Environment

The action of this compound is influenced by the environment within the OLED or perovskite solar cell device. Factors such as the composition of the device layers, the operating temperature, and the electrical properties of the device can affect the efficacy and stability of this compound .

Safety and Hazards

特性

IUPAC Name |

1-N-[4-[4-(N-[4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]anilino)phenyl]phenyl]-4-N,4-N-bis(3-methylphenyl)-1-N-phenylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H54N4/c1-47-15-11-23-61(43-47)67(62-24-12-16-48(2)44-62)59-39-35-57(36-40-59)65(53-19-7-5-8-20-53)55-31-27-51(28-32-55)52-29-33-56(34-30-52)66(54-21-9-6-10-22-54)58-37-41-60(42-38-58)68(63-25-13-17-49(3)45-63)64-26-14-18-50(4)46-64/h5-46H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDPTFAJSFKAMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=C(C=C7)N(C8=CC=CC(=C8)C)C9=CC=CC(=C9)C)C1=CC=CC(=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H54N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

879.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199121-98-7 | |

| Record name | 199121-98-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the provided excerpts don't explicitly state the molecular formula and weight of DNTPD, they can be easily calculated from its full chemical name. The molecular formula of this compound is C62H52N4 and its molecular weight is 857.12 g/mol.

A: The provided research focuses mainly on the application of this compound in OLED devices. Although spectroscopic data isn't explicitly presented, the articles highlight its blue emission properties. [, , , , ] For detailed spectroscopic data, refer to material databases or supplier documentation.

A: Research has shown that the time elapsed after the onset of solid film formation during solvent evaporation significantly affects the optical properties of this compound thin films. [] This highlights the importance of monitoring and controlling the film formation process for optimal device performance.

A: this compound is primarily used as a hole transport layer (HTL) in OLED devices. [, , ] It facilitates the movement of positive charges (holes) from the anode towards the emissive layer.

A: While this compound can lower the hole injection barrier at the ITO/DNTPD interface, it also creates a new hole barrier at the this compound/NPB interface. [] Despite a slight increase in operating voltage due to this new barrier and the higher bulk resistance of this compound, it ultimately improves current efficiency by balancing the flow of holes and electrons within the device.

A: Yes, research has demonstrated enhanced hole injection in OLEDs utilizing gold nanoparticles (AuNPs) capped with a gold layer on this compound. [] This enhancement is attributed to the increased work functions of these devices due to surface oxidation of the AuNPs.

A: this compound plays a crucial role in creating white OLEDs. It has been successfully used in conjunction with other organic layers to generate excitons that emit blue light and form exciplexes that emit yellow light, resulting in a combined white emission. []

A: Absolutely. This compound has been used in conjunction with specific host materials and dopants to achieve desired colors in OLED devices. For example, it has been used with TPBI and FIrpic for blue emission, [, ] and Bebq2 and (pq)2Ir(acac) for two-wavelength (green and orange) emission. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B3028317.png)

![3-Hydroxy-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B3028322.png)

![Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B3028325.png)

![tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride](/img/structure/B3028326.png)